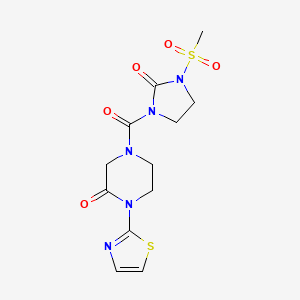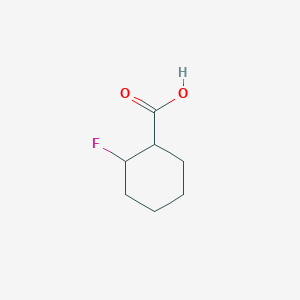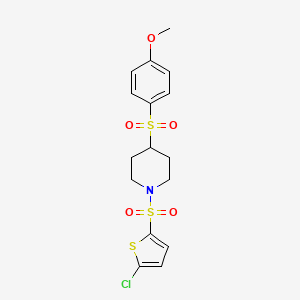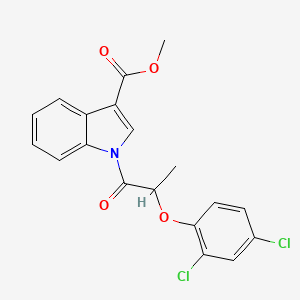
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as CCT129202 and belongs to the class of thiazole compounds. The synthesis method of this compound involves the reaction of 5-chloro-4-tosylthiazole-2-amine with 3-bromo-1-propanol and pyrrolidin-2-one.
Wirkmechanismus
Target of Action
The compound “1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one” is a complex molecule that likely interacts with multiple targets due to its structural components. It contains an indole nucleus , a thiazole ring , and a pyrrolidine ring .
Indole derivatives have been found to bind with high affinity to multiple receptors , thiazole derivatives have diverse biological activities , and pyrrolidine derivatives have been associated with target selectivity . .
Mode of Action
The mode of action of this compound is likely multifaceted due to its structural complexity. Indole derivatives, for instance, are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazole derivatives have been associated with similar biological activities . Pyrrolidine derivatives have been reported to have target selectivity . The exact mode of action of this compound would depend on its specific targets and their interactions.
Biochemical Pathways
The compound’s impact on biochemical pathways is likely diverse, given its structural components. Indole derivatives, for instance, are involved in a variety of biological activities . Thiazole derivatives are found in many potent biologically active compounds . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and their interactions. Given the diverse biological activities associated with indole , thiazole , and pyrrolidine derivatives, the compound could potentially have a wide range of effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one has been synthesized as a tool compound to investigate the role of protein kinases in various cellular processes. This compound selectively inhibits the activity of protein kinase CK2. Therefore, it can be used as a potential anticancer agent. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
For this compound include the investigation of its potential as an anticancer agent. This compound can be further modified to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of this compound can be further investigated to understand its role in various cellular processes. Furthermore, this compound can be used as a tool compound to investigate the role of protein kinases in various diseases.
Synthesemethoden
The synthesis of 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one involves the reaction of 5-chloro-4-tosylthiazole-2-amine with 3-bromo-1-propanol and pyrrolidin-2-one. The reaction is carried out in the presence of a base and a solvent. The reaction yields this compound as a white solid. The purity of the compound can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one has been synthesized for various scientific research applications. This compound has been used as a tool compound to investigate the role of protein kinases in various cellular processes. It has been reported that this compound selectively inhibits the activity of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 activity has been shown to induce apoptosis in cancer cells. Therefore, this compound has been used as a potential anticancer agent.
Eigenschaften
IUPAC Name |
1-[3-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-12-5-7-13(8-6-12)26(23,24)16-15(18)25-17(20-16)19-9-3-11-21-10-2-4-14(21)22/h5-8H,2-4,9-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOKZOZRYUWGHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCCN3CCCC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)

![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)



![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)


![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)